molecular formula C21H16ClN3O3S B2911281 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1164465-30-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2911281
CAS No.: 1164465-30-8
M. Wt: 425.89
InChI Key: UEPXTNPQLNINOS-WAPJZHGLSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a high-purity synthetic compound intended for research applications. This acrylamide derivative features a complex molecular structure incorporating a benzodioxole group, a 4-chlorophenyl subunit, and a thienopyrazole ring system, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its specific mechanism of action and primary research applications are currently under investigation in various scientific fields. Researchers value this chemical for its potential as a key intermediate or a bioactive scaffold in developing novel therapeutic agents. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-14-3-5-15(6-4-14)25-21(16-10-29-11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPXTNPQLNINOS-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a thieno[3,4-c]pyrazole structure enhances its potential as a pharmacological agent.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial activity. For instance:

  • Compounds similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • A specific study highlighted that benzodioxole derivatives demonstrated potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Research indicates that thieno[3,4-c]pyrazole derivatives possess cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have shown higher activity than reference drugs against c-Met kinase, a target in cancer therapy .
  • In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of benzo[d][1,3]dioxole against Candida albicans and Aspergillus niger. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml for effective compounds .

Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, the cytotoxic effects of thieno[3,4-c]pyrazole derivatives were assessed against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances biological activity by improving solubility and interaction with biological targets.
  • Spatial Configuration : The Z-isomer configuration has been associated with higher potency in biological assays compared to E-isomers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related molecules, emphasizing substituents, molecular weight, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference ID
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide C₂₃H₁₇ClN₃O₃S ~453.9 g/mol 4-chlorophenyl, thienopyrazole, acrylamide linker Unknown (structural analog data used)
S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol C₁₅H₁₂ClN₄S₂ 353.9 g/mol 4-chlorophenyl, triazole-thiol, pyrrole Antifungal, antimicrobial potential
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Varies ~250–350 g/mol Dithiazole, chlorinated heterocycle Antimicrobial, agrochemical candidates
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide C₁₇H₂₀N₃O₃ 314.4 g/mol Benzo[d][1,3]dioxole, pyrazole, tert-butyl Anticonvulsant activity

Functional Group Contributions

  • 4-Chlorophenyl Group : Enhances lipophilicity and bioactivity, as seen in S-alkyl triazole-thiol derivatives with antifungal properties .
  • Thieno[3,4-c]pyrazole Core: Similar to dithiazole-containing compounds, this scaffold may confer metabolic resistance and target selectivity .
  • Acrylamide Linker : The (Z)-configuration likely stabilizes interactions with enzymes or receptors through hydrogen bonding and π-π stacking, analogous to bioactive acrylamides in .

Computational and Experimental Insights

Molecular Similarity Analysis

Studies on compound similarity methods () highlight that structural analogs of the target compound may share ~60–75% similarity using Tanimoto coefficient-based assessments. However, minor substituent changes (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl in ) significantly alter biological outcomes .

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